

"1-Chloro-7-(trifluoromethyl)phthalazine" CAS number

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Compound of Interest

Compound Name: 1-Chloro-7-(trifluoromethyl)phthalazine
CAS No.: 1352934-00-9
Cat. No.: B3047099

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1-Chloro-7-(trifluoromethyl)phthalazine (CAS 1352934-00-9): A Strategic Building Block for Kinase Inhibitor Discovery and Advanced Heterocyclic Synthesis

Executive Summary & Strategic Rationale

In modern medicinal chemistry, the phthalazine scaffold is recognized as a "privileged structure," frequently deployed as a bioisostere for quinazolines, pyridines, and purines in the development of targeted therapeutics[1]. Among the vast library of commercially available phthalazine derivatives, **1-Chloro-7-(trifluoromethyl)phthalazine** (CAS 1352934-00-9) stands out as a highly specialized, bifunctional building block[2].

This molecule offers a synergistic combination of a highly reactive electrophilic center at the C1 position and a pharmacologically critical trifluoromethyl ($-CF_3$) group at the C7 position. This in-depth technical guide dissects the physicochemical properties, mechanistic reactivity, and synthetic utility of CAS 1352934-00-9, providing drug development professionals with a comprehensive blueprint for leveraging this scaffold in the synthesis of advanced therapeutics, such as VEGFR-2 inhibitors and SOS1:KRAS disruptors[1][3].

Physicochemical Profiling & Structural Dynamics

The introduction of a $-CF_3$ group onto the phthalazine core fundamentally alters both its electronic landscape and its pharmacological profile. The strong electron-withdrawing nature of the $-CF_3$ group (

$\sigma = 0.54$) significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), effectively supercharging the electrophilicity of the C1 position.

Table 1: Physicochemical & Structural Profile of CAS 1352934-00-9

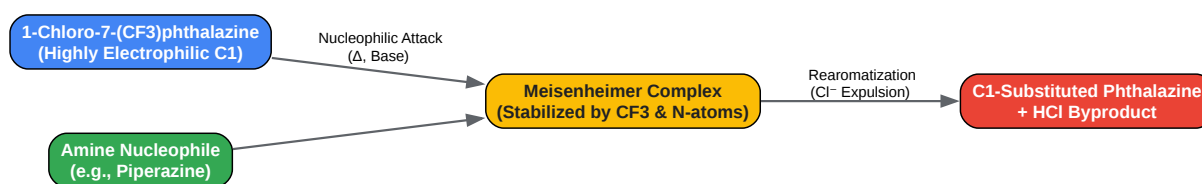
Property	Value
CAS Number	1352934-00-9
Chemical Name	1-Chloro-7-(trifluoromethyl)phthalazine
Molecular Formula	$C_9H_4ClF_3N_2$
Molecular Weight	232.59 g/mol
SMILES	<chem>FC(F)(F)C1=CC=C2C=NN=C(Cl)C2=C1</chem>
Appearance	Liquid / Low-melting solid (varies by ambient temp)
Storage Conditions	Sealed in dry, 2-8°C, isolated from incompatible nucleophiles
Commercial Availability	Readily available for R&D via specialized suppliers (e.g., ChemScene, BLDPharm)[2][4]

Mechanistic Reactivity: The S_NAr Advantage

The C1-chloro group in an unsubstituted phthalazine is already primed for Nucleophilic Aromatic Substitution (S_NAr) due to the electron-withdrawing effect of the adjacent N2 and N3 nitrogen atoms. However, the addition of the C7- CF_3 group acts as an electronic amplifier.

Causality: By pulling electron density away from the conjugated

-system via strong inductive effects, the $-\text{CF}_3$ group stabilizes the anionic Meisenheimer complex intermediate. This drastically reduces the activation energy required for nucleophilic attack, allowing for the functionalization of C1 using weakly nucleophilic or sterically hindered amines under relatively mild conditions, minimizing degradation pathways.



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Fig 1. SNAr workflow at the C1 position, driven by the electron-withdrawing C7-CF₃ group.

Self-Validating Experimental Protocols

To ensure high-fidelity synthesis, the following protocols incorporate built-in analytical checkpoints, creating a self-validating workflow that guarantees structural integrity before proceeding to subsequent synthetic steps.

Protocol 1: C1-Amination via Nucleophilic Aromatic Substitution (S_NAr)

- Objective: Synthesize a 1-amino-7-(trifluoromethyl)phthalazine derivative.
- Causality: n-Butanol is selected as the solvent because its boiling point (117°C) provides sufficient thermal energy to overcome the Meisenheimer complex activation barrier without requiring a pressurized sealed tube. N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation and subsequent deactivation of the incoming amine nucleophile.

Step-by-Step Methodology:

- Reaction Setup: To a flame-dried 50 mL round-bottom flask, charge **1-Chloro-7-(trifluoromethyl)phthalazine** (1.0 mmol, 232.6 mg) and the desired amine nucleophile (1.2 mmol).
- Solvent & Base Addition: Suspend the mixture in anhydrous n-butanol (5.0 mL, 0.2 M) and add DIPEA (2.0 mmol, 348 μ L) dropwise at room temperature.
- Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to 110°C under a nitrogen atmosphere for 4–6 hours.
- In-Process Validation (TLC/LC-MS): At t = 4h, withdraw a 10 μ L aliquot.
 - TLC (Hexane/EtOAc 1:1): Verify the disappearance of the starting material (high R_f, strongly UV-active) and the emergence of a lower R_f product spot.
 - LC-MS: Confirm the complete consumption of the [M+H]⁺ 233 isotopic cluster and the appearance of the target product mass.

- Workup: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove n-butanol. Partition the residue between Dichloromethane (DCM, 20 mL) and saturated aqueous NaHCO₃ (20 mL).
- Isolation & Final Validation: Extract the aqueous layer with DCM (2 x 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography.
 - NMR Validation: Confirm product integrity via ¹⁹F NMR (expect a sharp singlet near -62 ppm, confirming retention of the -CF₃ group).

Protocol 2: C1-Arylation via Suzuki-Miyaura Cross-Coupling

- Objective: Synthesize a 1-aryl-7-(trifluoromethyl)phthalazine derivative.
- Causality: While S_NAr is highly effective for heteroatom nucleophiles, carbon-carbon bond formation at C1 requires transition-metal catalysis. Pd(dppf)Cl₂ is chosen as the catalyst because its bidentate ligand structure provides a large bite angle, which accelerates the reductive elimination step—often the rate-limiting step when coupling electron-deficient heteroaryls[5].

Step-by-Step Methodology:

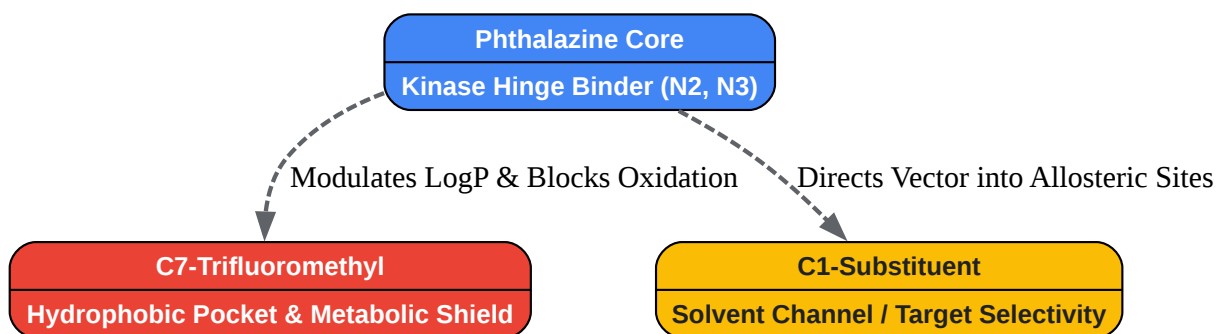
- Reagent Charging: In a Schlenk tube, combine **1-Chloro-7-(trifluoromethyl)phthalazine** (1.0 mmol), the aryl boronic acid (1.5 mmol), Pd(dppf)Cl₂ (0.05 mmol, 5 mol%), and K₂CO₃ (3.0 mmol).
- Degassing: Add a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL). Purge the system with argon for 10 minutes to prevent oxidative quenching of the Pd(0) active species.
- Reaction Execution: Seal the tube and heat to 90°C for 12 hours.
- In-Process Validation: Monitor via LC-MS. The reaction is validated as complete when the distinct chlorine isotopic cluster of the starting material is fully replaced by the coupled product mass.

- Purification: Filter the crude mixture through a pad of Celite to remove palladium black, washing with EtOAc. Concentrate and purify via flash chromatography.

Applications in Drug Discovery: Pharmacophore Mapping

The 7-(trifluoromethyl)phthalazine core is not just a synthetic intermediate; it is a highly optimized pharmacophore used in the design of next-generation targeted therapies.

- Kinase Hinge Binding: The N2 and N3 atoms of the phthalazine ring act as potent hydrogen bond acceptors. In the active site of kinases (e.g., VEGFR-2 or Aurora kinases), these nitrogens interact directly with the backbone amides of the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket[1].
- Metabolic Shielding & Lipophilic Efficiency: The C7–CF₃ group serves a dual purpose. Spatially, it projects into deep hydrophobic pockets (such as those found in the SOS1:KRAS protein-protein interaction interface), enhancing binding affinity through favorable van der Waals interactions[3]. Metabolically, the strong C–F bonds block oxidative metabolism (e.g., by aldehyde oxidase), drastically improving the pharmacokinetic half-life of the drug candidate.



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Fig 2. Pharmacophore mapping of 7-(trifluoromethyl)phthalazine derivatives in drug design.

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